molecular formula C11H12N6O3 B12697542 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- CAS No. 122949-64-8

1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino-

Cat. No.: B12697542
CAS No.: 122949-64-8
M. Wt: 276.25 g/mol
InChI Key: KGRSLXVEYZAAHW-UHFFFAOYSA-N
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Description

Core Pyrazolo[3,4-d]pyrimidine Framework Analysis

The pyrazolo[3,4-d]pyrimidine core consists of a pyrazole ring fused to a pyrimidine moiety at positions 3 and 4, forming a bicyclic system with three nitrogen atoms. This framework is structurally analogous to purine bases, where the imidazole ring of purines is replaced by a pyrazole ring. X-ray crystallographic data from related compounds indicate bond lengths of 1.33–1.38 Å for N1–C2 and 1.45–1.49 Å for C4–N5, consistent with aromatic delocalization. The fused rings adopt a nearly planar conformation (deviation < 0.1 Å), stabilized by π-π stacking interactions in the solid state.

Density Functional Theory (DFT) calculations on similar systems reveal highest occupied molecular orbital (HOMO) densities localized on the pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrazole moiety. This electronic asymmetry facilitates charge transfer interactions, critical for binding to biological targets such as kinase enzymes.

Carbonitrile Functional Group Electronic Configuration

The carbonitrile (-C≡N) group at position 3 introduces significant electron-withdrawing character, quantified by a Hammett σₚ value of +1.00. Nuclear Magnetic Resonance (NMR) spectroscopy shows a deshielded carbon signal at δ 115–120 ppm (¹³C) for the nitrile carbon, confirming its strong electronegativity. Infrared (IR) spectra exhibit a sharp absorption band at 2230–2250 cm⁻¹, characteristic of C≡N stretching vibrations.

The nitrile’s electron-withdrawing effect polarizes the adjacent C3–N4 bond, increasing its bond order to 1.42 (calculated via DFT). This polarization enhances the compound’s susceptibility to nucleophilic attack at C3, a feature exploited in further functionalization reactions. Comparative molecular electrostatic potential (MEP) maps show a region of high electron density (-0.45 eV) near the nitrile, contrasting with the electron-deficient pyrimidine ring (+0.32 eV).

Acetyloxy-Ethoxy-Methyl Substituent Spatial Arrangement

The 1-((2-(acetyloxy)ethoxy)methyl) substituent consists of a methylene bridge (-CH₂-) connected to an ethoxy group (-O-CH₂-CH₂-OAc). Single-crystal X-ray diffraction of analogous compounds reveals a gauche conformation (O-C-C-O dihedral angle = 68°) for the ethoxy chain, minimizing steric clashes between the acetyloxy and methyl groups. The acetyloxy moiety adopts an equatorial orientation relative to the ethoxy chain, with a C-O-C bond angle of 112°.

Molecular dynamics simulations indicate rotational flexibility around the C-O bonds (energy barrier = 2.1 kcal/mol), allowing the substituent to adopt multiple conformations in solution. This flexibility enhances solubility in polar solvents (logP = 1.8) while maintaining hydrophobic interactions via the acetyl methyl group.

Amino Group Positional Isomerism Effects

The amino group at position 4 participates in a conjugated π-system with the pyrimidine ring, evidenced by a bathochromic shift (λₘₐₓ = 320 nm) in UV-Vis spectra. Positional isomerism studies show that relocation of the amino group to C2 or C6 reduces planarity, increasing the dihedral angle between the pyrazole and pyrimidine rings to 12° (vs. 4° at C4).

The C4-amino configuration enables hydrogen bonding with bond lengths of 1.85 Å (N–H···O) and 2.10 Å (N–H···N) in crystal structures. Substitution at C4 also stabilizes the tautomeric form where the pyrimidine N1 proton migrates to the amino group, as confirmed by ¹H NMR chemical shifts at δ 6.8–7.2 ppm.

Comparative Analysis with Analogous Pyrazolo-Pyrimidine Derivatives

The following table compares key structural and electronic features with related derivatives:

Feature 1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile 7H-Pyrazolo[4,3-d]pyrimidine 4-Aminopyrazolo[1,5-a]pyrimidine
Core Fusion Positions 3,4 4,3 1,5
Nitrile Position C3 Absent Absent
Amino Group Position C4 C7 C4
HOMO Energy (eV) -6.2 -5.9 -6.5
LogP 1.8 2.4 1.2

Data derived from.

The C3-carbonitrile group in the target compound lowers HOMO energy by 0.3 eV compared to non-cyano analogs, enhancing electrophilicity. Unlike 7H-pyrazolo[4,3-d]pyrimidines, the 1H-tautomer avoids steric hindrance between the substituent and the pyrimidine N5 atom, improving binding affinity to kinases. The acetyloxy-ethoxy-methyl chain confers a 30% higher aqueous solubility than methyl or phenyl substituents, critical for bioavailability.

Properties

CAS No.

122949-64-8

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

2-[(4-amino-3-cyanopyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C11H12N6O3/c1-7(18)20-3-2-19-6-17-11-9(8(4-12)16-17)10(13)14-5-15-11/h5H,2-3,6H2,1H3,(H2,13,14,15)

InChI Key

KGRSLXVEYZAAHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C2=NC=NC(=C2C(=N1)C#N)N

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo[3,4-d]pyrimidine Core

  • Starting from ethyl (ethoxymethylene)cyanoacetate, cyclization with phenyl hydrazine yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which upon further cyclization with formamide forms the pyrazolo[3,4-d]pyrimidinone intermediate. This method is well-documented for related pyrazolo[3,4-d]pyrimidine derivatives and provides a robust route to the fused heterocycle.

  • Chlorination of the pyrazolo[3,4-d]pyrimidinone intermediate using phosphorus oxychloride converts the lactam to the corresponding 4-chloro derivative, which is a key intermediate for further substitution reactions.

Introduction of the Carbonitrile Group

  • The carbonitrile group at the 3-position is introduced via substitution reactions on the pyrazolo[3,4-d]pyrimidine ring or by using cyano-substituted precursors during ring construction. Specific methods include nucleophilic displacement or condensation reactions with cyano-containing reagents.

Alkylation with 1-((2-(acetyloxy)ethoxy)methyl) Side Chain

  • Alkylation of the nitrogen at the 1-position is achieved by reacting the pyrazolo[3,4-d]pyrimidine core with 2-bromomethyl-1,3-dioxolane or related acetals under basic conditions. This three-component alkylation method allows the introduction of branched hemiaminal ether moieties, which can be subsequently converted to the acetyloxyethyl side chain.

  • The acetyloxy group is introduced by acylation using acetic anhydride or other acylating agents. Acetic anhydride is preferred due to higher yields (up to 85%) compared to other anhydrides like pivalic or benzoic anhydride, which give moderate yields (39-51%).

Amination at the 4-Position

  • The 4-amino substituent is introduced by nucleophilic substitution of the 4-chloro intermediate with ammonia or amines under mild conditions. This step is crucial for biological activity and is typically performed at room temperature to preserve the integrity of the molecule.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazolo[3,4-d]pyrimidinone formation Cyclization with phenyl hydrazine and formamide 60-80 Established method for core synthesis
Chlorination Phosphorus oxychloride, reflux 70-85 Converts lactam to 4-chloro derivative
Alkylation (N1 position) 2-bromomethyl-1,3-dioxolane, base (e.g., K2CO3), DMF, 80°C 31-85 Acetic anhydride acylation gives highest yield (85%)
Amination (4-position) Ammonia or amines, room temperature 60-90 Mild conditions preserve sensitive groups
Acetylation of side chain Acetic anhydride, pyridine or base 80-90 Efficient acetylation of hydroxy group in side chain

Research Findings and Optimization Notes

  • The use of acetic anhydride for acetylation is optimal for yield and product stability. Other anhydrides such as pivalic or benzoic anhydride result in lower yields and may complicate purification due to steric hindrance or lipophilicity.

  • Attempts to use bulkier or more reactive acylating agents like p-toluenesulfonic anhydride or stearic anhydride were unsuccessful or gave only trace products, indicating sensitivity of the molecule to steric and electronic effects during acylation.

  • The alkylation step tolerates various functional groups on the heterocyclic core, allowing for substrate scope expansion and potential derivatization for biological activity tuning.

  • The 4-amino group introduction via nucleophilic substitution is facilitated by the electron-deficient nature of the 4-chloro intermediate, enabling efficient displacement under mild conditions.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents/Intermediates Reaction Type Yield Range (%) Critical Parameters
Core formation Ethyl (ethoxymethylene)cyanoacetate, phenyl hydrazine, formamide Cyclization 60-80 Temperature control, reaction time
Chlorination Phosphorus oxychloride Electrophilic substitution 70-85 Reflux, moisture exclusion
N1-Alkylation 2-bromomethyl-1,3-dioxolane, base (K2CO3), DMF N-alkylation 31-85 Base strength, solvent polarity
Amination at 4-position Ammonia or amines Nucleophilic substitution 60-90 Temperature, reaction time
Acetylation of side chain Acetic anhydride, base (pyridine) Acylation 80-90 Stoichiometry, reaction temperature

Chemical Reactions Analysis

1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of the Compound

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves various chemical reactions, including cyclization and functional group modifications. For instance, one study describes the successful synthesis of new pyrazolo[3,4-d]pyrimidine derivatives through reactions with alkylating agents under phase transfer catalysis conditions, yielding compounds with diverse biological activities . The structure of these compounds is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction.

Anticancer Activity

1H-Pyrazolo(3,4-d)pyrimidine derivatives have shown promising anticancer properties. For example, a derivative bearing this scaffold demonstrated significant inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited an IC50 value of 2.24 µM against A549 cells, which is notably lower than that of doxorubicin (9.20 µM), a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Induces apoptosis
1dMCF-71.74Induces apoptosis
12bHCT-11619.56EGFR inhibition

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has confirmed that treatment with these derivatives leads to a significant increase in apoptotic cell populations .

Inhibition of Kinases

Another significant application of 1H-Pyrazolo(3,4-d)pyrimidine derivatives is their role as inhibitors of various kinases involved in cancer progression. For instance, compounds designed to inhibit the epidermal growth factor receptor (EGFR) have shown potent activity against both wild-type and mutant forms of the receptor. One promising derivative displayed an IC50 value as low as 0.016 µM against wild-type EGFR and retained activity against the resistant T790M mutant .

Antimicrobial Properties

Beyond oncology, 1H-Pyrazolo(3,4-d)pyrimidine derivatives have been investigated for their antimicrobial activities. Studies indicate that certain compounds within this class exhibit significant antibacterial and antifungal properties. For example, a series of pyrazolo[3,4-d]pyrimidines were screened for their efficacy against various bacterial strains and fungi .

Case Studies

Several case studies highlight the versatility and potential applications of 1H-Pyrazolo(3,4-d)pyrimidine derivatives:

  • Case Study 1 : A recent study synthesized new derivatives that were evaluated for their antiproliferative effects on colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines. The results demonstrated comparable efficacy to existing treatments while exhibiting lower cytotoxicity towards normal cells .
  • Case Study 2 : Another investigation focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines as selective CDK2 inhibitors. These compounds showed significant growth inhibition across multiple cancer cell lines while maintaining selectivity for tumor cells over normal cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Positions) Key Functional Groups Biological Activity
Target Compound 1-((2-(acetyloxy)ethoxy)methyl), 3-CN, 4-NH₂ Carbonitrile, amino, acetyloxy ether Anticancer (inferred)
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS 42204-41-1) 1-CH₃, 3-CN, 4-NH₂ Carbonitrile, amino, methyl Kinase inhibition
1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione 1-Ph, 4,6-dione Dione, phenyl Anticancer
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-CH₃, 1-CH₂CH₂(chromenone) Fluorophenyl, chromenone, methyl Anticancer (explicit)

Key Observations :

  • Fluorophenyl and chromenone substituents (e.g., Example 33 in ) improve target affinity in anticancer applications but may increase molecular weight and hydrophobicity.
  • The dione-containing derivative (from ) lacks the carbonitrile group, reducing electrophilic reactivity but introducing hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely requires multi-step alkylation, contrasting with straightforward methylation in CAS 42204-41-1 .
  • Palladium-catalyzed coupling (e.g., in ) introduces aromatic moieties but faces yield limitations.

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) IC₅₀ (Cancer Cells)
Target Compound ~350 1.8 <10 (aqueous) Not reported
CAS 42204-41-1 198.17 0.5 >100 2.1 µM (A549)
Example 33 (fluorophenyl-chromenone) 536.4 3.2 <5 (DMSO required) 0.8 µM (MCF-7)

Key Observations :

  • The target compound’s higher logP (1.8 vs.
  • Chromenone-fluorophenyl derivatives (e.g., Example 33) exhibit superior potency (IC₅₀ <1 µM) but poor aqueous solubility .

Biological Activity

1H-Pyrazolo(3,4-d)pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and kinase inhibition. The compound 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is a notable example that exhibits significant potential against various cancer cell lines.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with biological targets such as kinases and DNA. The presence of the acetyloxy ethoxy group enhances its solubility and bioavailability.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : A study reported that a related compound with a similar scaffold exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than doxorubicin's IC50 of 9.20 µM . This indicates a strong potential for inducing apoptosis in cancer cells.
  • Cell Line Testing : The compound was tested against various cancer cell lines including HepG2 (hepatoma), MCF-7 (breast), and PC-3 (prostate). The results suggested that modifications to the scaffold could enhance antiproliferative activity, with some analogs showing IC50 values as low as 1.74 µM .

The mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. Flow cytometric analysis demonstrated that the compound could induce apoptosis by increasing the sub-G1 phase population in treated cells, indicating cell cycle arrest and programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:

CompoundIC50 (µM)TargetNotes
1a2.24A549Induces apoptosis
1d1.74MCF-7Enhanced activity with scaffold modifications
12b0.016EGFR WTPotent inhibitor against mutant EGFR

Case Study 1: Antitumor Efficacy

A derivative of the compound was tested for its efficacy against colorectal carcinoma (HCT116) and demonstrated an IC50 value comparable to established chemotherapeutics . The study highlighted the importance of hydrogen bonding interactions between the compound and DNA topoisomerase, which is a common target for anticancer agents.

Case Study 2: Kinase Inhibition

Another study focused on the Src kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives. Compounds were synthesized and evaluated for their ability to inhibit Src kinase, with one derivative showing an IC50 value of 0.47 µM , indicating strong potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for the target compound?

  • Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclocondensation of 5-aminopyrazole precursors with nitrile-containing reagents. For example, describes the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride under reflux to form intermediates like 2 and 3 , which can be further functionalized. Adapting this for the target compound may require introducing the 1-((2-(acetyloxy)ethoxy)methyl) group via alkylation or etherification steps. (Method A) highlights the use of DMF/EtOH with piperidine as a catalyst for cyclization, suggesting similar conditions could be optimized for the acetyloxyethoxy moiety .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound, and how are conflicting data resolved?

  • Answer : Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1720 cm⁻¹) ( , compound 7b).
  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents and regiochemistry. For instance, resolves aromatic protons (δ 7.3–8.9 ppm) and methyl groups (δ 2.22 ppm). Discrepancies in chemical shifts between batches may arise from solvent effects or tautomerism; cross-validation with mass spectrometry (e.g., MS m/z 539 in ) and elemental analysis (C, H, N, S) is recommended .

Q. How does the introduction of the acetyloxyethoxy group influence solubility and reactivity?

  • Answer : The 1-((2-(acetyloxy)ethoxy)methyl) substituent enhances solubility in polar aprotic solvents (e.g., DMF, EtOH) due to its ether and ester linkages. However, the acetyl group may undergo hydrolysis under basic conditions, requiring careful pH control during reactions. demonstrates that bulky alkoxy/aryloxy groups (e.g., in compounds 8a,b ) can sterically hinder nucleophilic attack, altering reaction pathways .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar derivatives?

  • Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, reports that 1H-pyrazolo[3,4-d]pyrimidine derivatives with electron-withdrawing groups (e.g., -CN, -CF3_3) exhibit potent VEGFR-2 inhibition, whereas bulky substituents reduce activity. To resolve discrepancies:

  • Perform dose-response assays to compare IC50_{50} values.
  • Use molecular docking to correlate substituent effects with binding affinity.
  • Validate results across multiple cell lines (e.g., used enzymatic and cellular assays) .

Q. How can computational methods guide the design of derivatives with improved kinase inhibition?

  • Answer :

  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from .
  • Molecular dynamics simulations : Predict stability of the acetyloxyethoxy group in the ATP-binding pocket of kinases.
  • Free energy perturbation (FEP) : Quantify the impact of methyl/aryl substitutions on binding energy .

Q. What experimental approaches are recommended for analyzing conflicting synthetic yields in multi-step routes?

  • Answer : compares Method A (75% yield) and Method B (identical product) for pyrazolo[1,5-a]pyrimidine synthesis. To address yield discrepancies:

  • Monitor intermediates via TLC/HPLC to identify side reactions.
  • Optimize stoichiometry (e.g., molar ratios of bis-enaminone and amines).
  • Test alternative catalysts (e.g., piperidine vs. triethylamine) or solvents (DMF vs. THF) .

Q. How does the acetyloxyethoxy group affect metabolic stability in pharmacological studies?

  • Answer : The ester group in 1-((2-(acetyloxy)ethoxy)methyl) is prone to hydrolysis by esterases, potentially generating toxic metabolites. To improve stability:

  • Replace the acetyl group with hydrolysis-resistant moieties (e.g., trifluoroacetyl).
  • Conduct in vitro metabolic assays using liver microsomes to track degradation pathways ( highlights safety profiling for related compounds) .

Methodological Tables

Parameter Example Data (From Evidence) Application to Target Compound
Synthetic Yield 70–80% ( , compound 7b)Optimize via stepwise alkylation-cyclization
Melting Point >300°C ( )Confirm purity via DSC/TGA
MS Fragmentation m/z 539 (M+^+) ( )Validate molecular ion and adducts
Biological IC50_{50} 0.5–10 µM ( )Compare with allosteric inhibitors

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